5-Fluoro-6-hydroxypicolinic acid

HDAC6 inhibition epigenetic drug discovery picolinic acid scaffold

5-Fluoro-6-hydroxypicolinic acid (5F6HPA; CAS 1189757-55-8; molecular formula C₆H₄FNO₃; MW 157.1 g/mol) is a heterocyclic building block belonging to the fluorinated hydroxypicolinic acid class. It features a pyridine ring bearing a carboxylic acid at the 2-position, a hydroxyl group at the 6-position, and a fluorine atom at the 5-position.

Molecular Formula C6H4FNO3
Molecular Weight 157.1 g/mol
CAS No. 1189757-55-8
Cat. No. B1450589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-hydroxypicolinic acid
CAS1189757-55-8
Molecular FormulaC6H4FNO3
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)C(=O)O)F
InChIInChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11)
InChIKeyKHTTWFGNUPHEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-hydroxypicolinic Acid (CAS 1189757-55-8): A Strategic Fluorinated Picolinic Acid Building Block for Medicinal Chemistry and Agrochemical R&D


5-Fluoro-6-hydroxypicolinic acid (5F6HPA; CAS 1189757-55-8; molecular formula C₆H₄FNO₃; MW 157.1 g/mol) is a heterocyclic building block belonging to the fluorinated hydroxypicolinic acid class. It features a pyridine ring bearing a carboxylic acid at the 2-position, a hydroxyl group at the 6-position, and a fluorine atom at the 5-position . This compound exists predominantly in its 6-oxo-1,6-dihydropyridine-2-carboxylic acid tautomeric form and serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals (notably the fungicide florylpicoxamid), and enzyme inhibitors [1]. It is commercially available at purities of 95–98% from multiple research chemical suppliers .

Why 5-Fluoro-6-hydroxypicolinic Acid Cannot Be Interchanged with Non-Fluorinated or 5-Chloro Analogs in Candidate Screening and Synthesis


The simultaneous presence of a 5-fluoro substituent and a 6-hydroxyl group on the picolinic acid scaffold creates a unique electronic and steric profile that generic substitution cannot replicate. The 5-fluoro atom is a strong electron-withdrawing group that depresses the pKₐ of the adjacent carboxylic acid (predicted pKₐ shift of approximately −0.5 to −1.0 log units relative to the non-fluorinated parent 6-hydroxypicolinic acid, which has a predicted pKₐ of 3.29) and increases lipophilicity (estimated ΔlogP ≈ +0.2 to +0.5 relative to 6-hydroxypicolinic acid) [1]. In contrast, the 5-chloro analog (5-chloro-6-hydroxypicolinic acid) introduces a larger halogen atom (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å) with different electronegativity, leading to divergent target-binding poses and metabolic stability profiles. Furthermore, the 6-hydroxyl group participates in keto–enol tautomerism that is modulated by the 5-substituent, directly affecting metal-chelation capacity and hydrogen-bonding patterns in biological target engagement [2]. These physicochemical divergences translate into measurable differences in enzyme inhibition potency, synthetic regioselectivity, and downstream intermediate applicability.

5-Fluoro-6-hydroxypicolinic Acid: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


HDAC6 Inhibitory Potency: 5-Fluoro-6-hydroxypicolinic Acid (IC₅₀ = 4,190 nM) vs. Prototypical HDAC6 Tool Inhibitors

5-Fluoro-6-hydroxypicolinic acid inhibited histone deacetylase 6 (HDAC6) with an IC₅₀ of 4.19 × 10³ nM (i.e., 4.19 µM) in a fluorescence-based assay using Fluor de Lys as substrate [1]. For context, the well-characterized selective HDAC6 inhibitor BRD 9757 exhibits an IC₅₀ of 30 nM under comparable assay conditions, representing an approximately 140-fold potency advantage over 5F6HPA [2]. While 5F6HPA is not a potent HDAC6 inhibitor in absolute terms, this data point establishes a baseline IC₅₀ for the unoptimized picolinic acid scaffold. The non-fluorinated parent compound (6-hydroxypicolinic acid) has not been reported with HDAC6 inhibitory data in curated databases, but has demonstrated inhibition of mushroom tyrosinase with an IC₅₀ of 1.59 × 10⁵ nM (159 µM) [3], consistent with the class-level inference that introduction of the electron-withdrawing 5-fluoro substituent enhances enzyme binding affinity by approximately one to two orders of magnitude relative to the non-fluorinated scaffold.

HDAC6 inhibition epigenetic drug discovery picolinic acid scaffold

Synthetic Regioselectivity: 5-Fluoro Substitution Enables Direct Synthetic Access Routes That Bypass the 5:1 3-Chloro/5-Chloro Mixture Problem Inherent in Electrophilic Halogenation

Electrophilic halogenation of 6-hydroxypicolinic acid produces a mixture of 3-halo and 5-halo regioisomers. Under optimized aqueous sulfuric acid chlorination conditions, the product ratio of 3-chloro-6-hydroxypicolinic acid to 5-chloro-6-hydroxypicolinic acid is 5:1 (20.8% vs. 4.2% by HPLC area), with the undesired 3,5-dichloro byproduct accounting for 70.7% of the product mixture [1]. This inherent regiochemical bias means that accessing the pure 5-halo isomer via direct electrophilic halogenation is synthetically inefficient. In contrast, the fluorine atom in 5F6HPA is introduced via nucleophilic fluorination of a pre-functionalized 5-position substrate or via de novo construction of the fluorinated pyridine ring, bypassing the electrophilic halogenation regioselectivity problem entirely [2]. This fundamentally different synthetic entry point enables isolation of the pure 5-fluoro regioisomer without chromatographic separation from a 3-halo contaminant.

regioselective synthesis picolinic acid halogenation process chemistry

Agrochemical Intermediate Provenance: 5-Fluoro-6-hydroxypicolinic Acid as a Validated Intermediate in the Commercial Synthesis of Florylpicoxamid (Adavelt™ Active)

5-Fluoro-6-hydroxypicolinic acid and its derivatives (particularly fluoropicolinoyl fluorides) are explicitly claimed as intermediates in the patent-protected synthesis of florylpicoxamid (CAS 1961312-55-9; Adavelt™ active), a commercial QiI (quinone outside inhibitor) picolinamide fungicide developed by Dow AgroSciences (now Corteva Agriscience) [1]. The process for preparing 5-fluoro-6-aryl-picolinoyl fluorides from chloropicolinoyl chlorides, as described in U.S. Patent 9,045,427 B2, provides the 5-fluoro-6-substituted picolinic acid core that is essential for downstream elaboration to the final fungicide active ingredient [2]. In contrast, the corresponding 5-chloro-6-hydroxypicolinic acid is not cited in the florylpicoxamid patent literature as a viable intermediate, likely due to the different electronic and steric requirements of the target-binding pharmacophore. Florylpicoxamid received first commercial registrations in 2023–2024, representing a validated industrial-scale demand pathway for 5-fluoro-6-hydroxypicolinic acid and its derivatives [3].

agrochemical intermediate florylpicoxamid synthesis picolinamide fungicide

Physicochemical Differentiation: Predicted pKₐ and logP Shifts of 5F6HPA vs. Non-Fluorinated 6-Hydroxypicolinic Acid Drive Differential Biological Target Engagement

The introduction of a fluorine atom at the 5-position of the 6-hydroxypicolinic acid scaffold produces quantifiable shifts in key physicochemical parameters. The non-fluorinated parent compound, 6-hydroxypicolinic acid, has a predicted pKₐ of 3.29 ± 0.20 . 5-Fluoropicolinic acid (lacking the 6-OH group) has a reported logP of 0.91890 (Molbase) or 0.07 (Chemsrc) [1], compared to an estimated logP of approximately −0.5 to 0 for 6-hydroxypicolinic acid. The combined effect of the 5-F and 6-OH substituents in 5F6HPA is predicted to produce a pKₐ depression of approximately 0.5–1.0 log units relative to 6-HPA (due to the electron-withdrawing fluorine) and a logP increase of approximately 0.3–0.7 log units, shifting the compound into more favorable drug-like property space (optimal logP range: 0–3). At physiological pH 7.4, the increased fraction of ionized carboxylate species (due to the lower pKₐ) enhances aqueous solubility while the higher logP improves passive membrane permeability relative to the non-fluorinated parent.

physicochemical property profiling fluorine substitution effects drug-likeness optimization

Biological Target Engagement Diversity: 5F6HPA Demonstrates Multi-Target Enzyme Inhibition Profile Distinct from Non-Fluorinated Parent

5-Fluoro-6-hydroxypicolinic acid has been evaluated against multiple enzyme targets in curated databases, demonstrating a multi-target inhibition profile. Reported activities include: (1) inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells with an IC₅₀ of 1.80 × 10⁵ nM at 10 µM concentration and pH 7.37 [1]; and (2) inhibition of HDAC6 with an IC₅₀ of 4.19 × 10³ nM [2]. In contrast, the non-fluorinated parent 6-hydroxypicolinic acid has only been reported with inhibition data against mushroom tyrosinase (IC₅₀ = 1.59 × 10⁵ nM) and dihydrofolate reductase from Pneumocystis carinii [3]. The broader target engagement profile of 5F6HPA, spanning both metalloenzymes (dihydroorotase) and zinc-dependent hydrolases (HDAC6), is consistent with the enhanced metal-chelating capacity conferred by the electron-withdrawing 5-fluoro substituent, which polarizes the adjacent carboxylic acid and hydroxyl groups for stronger bidentate metal coordination.

enzyme inhibition profiling dihydroorotase HDAC6 carboxylesterase

Procurement Specification Comparison: Purity Tiers, Pricing Gradients, and Availability of 5F6HPA vs. 5-Chloro-6-hydroxypicolinic Acid

Commercial availability data reveal meaningful procurement differentiation between 5F6HPA and its closest halogen analog. 5-Fluoro-6-hydroxypicolinic acid is stocked at multiple suppliers with purity specifications of 95% (AKSci) and 98% (CymitQuimica), with pricing for the 98% grade at approximately €317/100 mg (CymitQuimica) and for the 95% grade at $322/100 mg (AKSci) . The 5-chloro analog (5-chloro-6-hydroxypicolinic acid, CAS 103997-21-3) is listed by Combi-Blocks and Aladdin as a research chemical but with more limited supplier diversity and fewer documented purity tiers . The vendor consolidation around 5F6HPA (at least 6+ identifiable commercial suppliers) compared to the 5-chloro analog (2–3 identifiable suppliers) reflects the driving demand from the agrochemical intermediate market, providing procurement reliability advantages for programs requiring sustained multi-batch sourcing.

research chemical procurement building block supply chain purity specification

Optimal Research and Industrial Deployment Scenarios for 5-Fluoro-6-hydroxypicolinic Acid Based on Verified Differentiation Evidence


Agrochemical Process Chemistry: Kilogram-Scale Intermediate for Picolinamide Fungicide (Florylpicoxamid) Manufacturing

5F6HPA and its fluoropicolinoyl fluoride derivatives are patent-validated intermediates in the commercial synthesis of florylpicoxamid (Adavelt™ active), a QiI picolinamide fungicide with broad-spectrum activity against Septoria spp., powdery mildews, and Botrytis spp. across cereals, vines, fruits, nuts, and vegetables [1]. Process chemistry teams sourcing this intermediate benefit from the regiochemically unambiguous fluorination route described in U.S. Patent 9,045,427 B2, which avoids the 5:1 3-halo/5-halo mixture problem that complicates electrophilic halogenation approaches [2]. The 98% purity tier available from multiple suppliers supports the impurity specifications required for late-stage GMP intermediate qualification.

Medicinal Chemistry Lead Optimization: Fluorinated Picolinic Acid Scaffold for HDAC6-Targeted Epigenetic Drug Discovery

With a confirmed HDAC6 IC₅₀ of 4.19 µM, 5F6HPA serves as a quantifiable starting scaffold for structure–activity relationship (SAR) exploration in epigenetic drug discovery [1]. The electron-withdrawing 5-fluoro substituent depresses the carboxylic acid pKₐ by approximately 0.5–1.0 log units relative to non-fluorinated 6-HPA, enhancing zinc-chelating capacity in the HDAC catalytic pocket while the increased logP improves passive cellular permeability [2]. Medicinal chemistry teams can use the 4.19 µM IC₅₀ as a benchmark to quantify potency improvements from systematic scaffold decoration (e.g., amide formation at C2, O-alkylation at C6, or aryl substitution at C3).

Bioinorganic and Coordination Chemistry: Fluorinated Bidentate Ligand for Metalloenzyme Inhibitor Design

The 6-hydroxy-2-carboxylic acid motif of 5F6HPA forms a bidentate metal-chelating pharmacophore whose electron density is tuned by the 5-fluoro substituent. The compound has demonstrated inhibition of the zinc-dependent dihydroorotase enzyme (IC₅₀ = 180 µM at pH 7.37) [1], consistent with the class-level behavior of fluorinated picolinic acids as metalloenzyme inhibitors. DFT calculations on hydroxypicolinic acid analogs confirm that the keto tautomer is highly preferred for 6-substituted congeners, and the fluorine substituent further polarizes the chelating oxygen atoms for stronger metal coordination [2]. This makes 5F6HPA a suitable ligand scaffold for designing inhibitors of zinc-dependent hydrolases, iron-dependent dioxygenases, and other therapeutically relevant metalloenzymes.

Academic and Industrial Research Supply: Multi-Vendor Sourcing of a Differentiated Fluorinated Building Block with Documented Purity Tiers

For procurement professionals supporting academic screening centers, core facilities, or industrial R&D laboratories, 5F6HPA offers demonstrable supply-chain advantages over its 5-chloro analog: (1) at least 6 commercial suppliers vs. 2–3 for 5-Cl-6-HPA, reducing single-source dependency [1]; (2) documented purity tiers at 95% and 98%, enabling fit-for-purpose selection between cost-sensitive early screening and purity-critical late-stage work [2]; and (3) pricing transparency at the 100 mg–5 g scale with lead times of approximately 1 week from U.S.-based stock . These procurement characteristics, combined with the compound's validated intermediate status in a commercial agrochemical synthesis pathway, make 5F6HPA a lower-risk building block investment compared to halogen analogs with less established downstream utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-6-hydroxypicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.